molecular formula C11H13BrN2O2 B1175861 (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate CAS No. 18474-55-0

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate

Cat. No.: B1175861
CAS No.: 18474-55-0
M. Wt: 285.14 g/mol
InChI Key:
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Description

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate typically involves the reaction of ethyl 2-oxo-2-(2-bromophenyl)acetate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate involves its interaction with various molecular targets. In medicinal chemistry, the compound can act as an enzyme inhibitor or receptor modulator. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the bromophenyl moiety can interact with hydrophobic pockets in protein structures, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 2-(2-(2-chlorophenyl)hydrazono)propanoate
  • (E)-ethyl 2-(2-(2-fluorophenyl)hydrazono)propanoate
  • (E)-ethyl 2-(2-(2-iodophenyl)hydrazono)propanoate

Uniqueness

(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions, such as nucleophilic substitution, compared to its chloro, fluoro, and iodo analogs. The bromine atom also enhances the compound’s ability to form halogen bonds, which can be exploited in the design of novel materials and pharmaceuticals.

Properties

IUPAC Name

ethyl (2Z)-2-[(2-bromophenyl)hydrazinylidene]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWATJIINFXJFJ-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1Br)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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